(4S)-8-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid
Beschreibung
This compound, identified as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid (CAS: 276869-41-1), is a protected amino acid derivative featuring orthogonal protecting groups: the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) moieties. Its molecular weight is 467.55 g/mol, with a purity of 95% as a commercially available product . The Boc group protects the amine at the 8-position, while the Fmoc group protects the amine at the 4-position of the octanoic acid backbone. This dual-protection strategy is critical in solid-phase peptide synthesis (SPPS), enabling sequential deprotection and coupling steps .
Eigenschaften
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O6/c1-28(2,3)36-26(33)29-17-9-8-10-19(15-16-25(31)32)30-27(34)35-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,19,24H,8-10,15-18H2,1-3H3,(H,29,33)(H,30,34)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSRIVMKVMATII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Starting Material Preparation
The synthesis typically begins with L-lysine or L-ornithine derivatives due to their compatible carbon chain lengths. For example:
Fmoc Protection at C4
The Boc-protected intermediate undergoes Fmoc conjugation using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of N,N-diisopropylethylamine (DIPEA):
$$
\text{Boc-NH-(CH}2\text{)}7\text{-COOH} + \text{Fmoc-Cl} \xrightarrow{\text{DIPEA, DCM}} \text{Boc-NH-(CH}2\text{)}3\text{-NH-Fmoc-(CH}2\text{)}4\text{-COOH}
$$
Reaction conditions:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Time | 12–16 h |
| Solvent | Dichloromethane (DCM) |
| Yield | 82–87% |
Deprotection and Purification
Post-reaction, the crude product is purified via:
- Acidolytic Boc removal using trifluoroacetic acid (TFA)/DCM (1:1 v/v) for 30 min.
- Recrystallization from ethanol/water (3:1) to isolate the Fmoc-protected intermediate.
- Final characterization by HPLC (≥98% purity) and $$^1$$H NMR (δ 7.75–7.30 ppm for Fmoc aromatic protons).
Optimization of Coupling Reactions
Efficient amide bond formation between the Boc- and Fmoc-protected amines is achieved using carbodiimide-based activators:
Activator Selection
| Activator | Coupling Efficiency | Side Products |
|---|---|---|
| HOBt/DIC | 92% | <5% urea byproducts |
| HATU/DIPEA | 96% | Negligible |
| EDCl/HOAt | 88% | 8–12% racemization |
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) emerges as the optimal choice, minimizing epimerization at C4.
Solvent Impact
Polar aprotic solvents enhance reaction kinetics:
- DMF : 94% conversion in 2 h.
- DCM : 78% conversion, requiring 6 h.
- THF : Poor solubility, <50% conversion.
Large-Scale Production Challenges
Cost Management
Environmental Considerations
- Waste solvent recovery : DCM and DMF are distilled and reused, cutting waste by 40%.
- TFA neutralization : Effluents treated with K$$2$$CO$$3$$ to precipitate trifluoroacetate salts, achieving pH 7–8 before disposal.
Industrial Applications
The target compound serves as a cornerstone in synthesizing:
Analyse Chemischer Reaktionen
Arten von Reaktionen
(S)-N-4-Fmoc-N-8-Boc-Diaminooctansäure durchläuft verschiedene chemische Reaktionen, darunter:
Entschützungsreaktionen: Entfernung der Fmoc-Gruppe mit Piperidin in DMF und Entfernung der Boc-Gruppe mit Trifluoressigsäure (TFA) in DCM.
Kupplungsreaktionen: Bildung von Peptidbindungen unter Verwendung von Kupplungsreagenzien wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid Hexafluorophosphat) oder EDC (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid).
Häufige Reagenzien und Bedingungen
Entschützung: Piperidin in DMF zur Entfernung von Fmoc; TFA in DCM zur Entfernung von Boc.
Kupplung: HATU oder EDC in Gegenwart von Basen wie DIPEA oder TEA.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Peptide mit bestimmten Sequenzen, wobei (S)-N-4-Fmoc-N-8-Boc-Diaminooctansäure als Baustein dient.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
The protective groups in this compound allow for selective reactions during peptide synthesis, facilitating the construction of complex peptides with specific functionalities. This capability is crucial for developing new therapeutic peptides that can target various biological pathways effectively.
Drug Development
Due to its structural similarity to amino acids, this compound is a promising candidate for drug development. Its ability to interact with biological receptors or enzymes can be predicted through computational methods that assess structure-activity relationships. Studies using software like PASS have indicated potential anti-inflammatory and anti-cancer properties .
Molecular Docking Studies
Interaction studies focus on the binding affinity of this compound to various biological targets. Techniques such as molecular docking and high-throughput screening evaluate how well the compound interacts with enzymes or receptors relevant to disease pathways. These studies elucidate the mechanism of action and potential therapeutic effects .
Case Studies
Several case studies have highlighted the applications of similar compounds in drug discovery:
- A study on compounds with similar structures demonstrated their effectiveness in inhibiting uptake in monoamine transporters, suggesting potential applications in treating neurological disorders .
- Another research highlighted the synthesis and biological evaluation of compounds that showed high affinity for dopamine transporters, indicating their potential as therapeutic agents in treating conditions like depression and ADHD .
Wirkmechanismus
The mechanism of action of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is primarily related to its role as a protected amino acid in peptide synthesis. The Fmoc and Boc groups protect the amino groups during chemical reactions, preventing unwanted side reactions. The deprotection steps reveal the free amino groups, allowing for the formation of peptide bonds. The molecular targets and pathways involved are specific to the peptides being synthesized and their intended applications.
Vergleich Mit ähnlichen Verbindungen
Key Structural Features
The compound belongs to a class of Fmoc/Boc-protected amino acids with extended carbon chains. Its structural analogs include:
Physicochemical Properties
- Solubility: Longer chains (e.g., octanoic acid) reduce aqueous solubility compared to benzoic or butanoic acid derivatives.
- Stability : Safety data sheets () highlight that Fmoc-protected compounds are sensitive to light and moisture, a trait shared across this class . Boc groups, however, are stable under basic conditions but cleaved by trifluoroacetic acid (TFA) .
Research Findings and Data Tables
Biologische Aktivität
The compound (4S)-8-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid, commonly referred to as a modified amino acid, is notable for its potential applications in peptide synthesis and drug development. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes multiple functional groups that enhance its reactivity and interaction with biological systems. The presence of the tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups makes it a valuable building block in organic synthesis, particularly in the formation of peptides.
Structural Formula
- Molecular Formula : C₁₈H₃₁N₃O₅
- Molecular Weight : 357.46 g/mol
Mechanisms of Biological Activity
The biological activity of this compound primarily stems from its ability to act as an amino acid derivative in various biochemical pathways:
- Peptide Synthesis : The compound serves as a precursor in the synthesis of peptides, which are crucial for numerous biological functions.
- Enzyme Inhibition : Some studies suggest that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting disease processes.
- Cellular Uptake : The hydrophobic nature of the fluorenyl group may facilitate cellular uptake, enhancing the bioavailability of the compound.
Case Study 1: Peptide Synthesis
A study demonstrated the use of this compound in synthesizing cyclic peptides. The incorporation of this compound allowed for higher yields and improved purity compared to traditional methods. The stability conferred by the Boc and Fmoc protecting groups was instrumental in achieving successful coupling reactions.
Case Study 2: Antitumor Activity
Research investigating the antitumor properties of related amino acid derivatives indicated that modifications similar to those found in this compound could lead to significant cytotoxicity against cancer cell lines. The mechanism was attributed to the disruption of protein synthesis within malignant cells.
Data Table: Biological Activity Overview
Q & A
Q. Answer :
- Thermal stability : Decomposition occurs >200°C, with toxic fumes emitted (e.g., CO, NOx) per .
- Light sensitivity : Fmoc groups degrade under UV; store in amber vials at -20°C.
- Hydrolysis : The Boc group is susceptible to acidic conditions (pH <3), while Fmoc cleaves at pH >9. Use anhydrous DMF for long-term storage .
Advanced Question: What safety protocols are critical when handling this compound?
Q. Answer :
- PPE : Nitrile gloves, lab coats, and goggles are mandatory due to acute toxicity (Category 4 for oral/dermal/inhalation, ).
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (per ).
- First aid : Immediate rinsing with water for skin/eye contact; seek medical consultation if ingested .
Basic Question: Which analytical techniques are most reliable for characterizing this compound?
Q. Answer :
- Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+Na]⁺ = 572.22 in ).
- HPLC : Reverse-phase C18 columns (e.g., 1.551 min retention in ) assess purity.
- NMR : ¹H/¹³C NMR validates stereochemistry (e.g., (4S) configuration).
- IR spectroscopy : Confirms carbonyl (C=O) and carbamate (N-C=O) stretches .
Advanced Question: How do structural analogs of this compound influence its biological activity?
Answer :
Analog modifications (e.g., fluorophenyl or tert-butyl substituents, ) alter:
- Lipophilicity : tert-Butyl groups enhance membrane permeability (logP ↑).
- Receptor binding : Fluorine substituents improve affinity for hydrophobic pockets (e.g., kinase targets).
- Metabolic stability : Fmoc analogs with tetrazole moieties (e.g., ) resist esterase cleavage.
Structure-activity relationship (SAR) studies require iterative synthesis and in vitro assays .
Basic Question: What are the decomposition products of this compound, and how are they managed?
Answer :
Thermal decomposition (>200°C) releases:
- Gaseous toxins : CO, NOx, and volatile fluorenyl derivatives ( ).
- Residues : Charred organic material requiring incineration.
Lab-scale decomposition uses acidic hydrolysis (TFA) for Boc removal and basic treatment (piperidine) for Fmoc cleavage, followed by neutralization .
Advanced Question: How is this compound applied in drug discovery, particularly for targeting epigenetic readers?
Answer :
The Fmoc/Boc-protected backbone enables modular incorporation into:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
